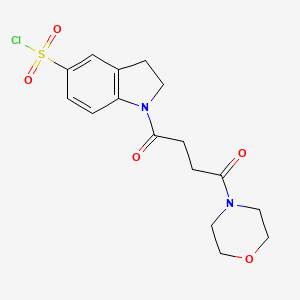
1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride is a complex organic compound that features a morpholine ring, an indoline moiety, and a sulfonyl chloride group
Métodos De Preparación
The synthesis of 1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the reaction of indoline-5-sulfonyl chloride with 4-morpholinobutanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Análisis De Reacciones Químicas
1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, forming sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, potentially modifying their function. This reactivity makes it a useful tool in biochemical research for probing protein function and interactions .
Comparación Con Compuestos Similares
1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride can be compared to other sulfonyl chloride-containing compounds, such as:
Benzenesulfonyl chloride: A simpler sulfonyl chloride used in similar substitution reactions.
Tosyl chloride: Another sulfonyl chloride that is widely used in organic synthesis for introducing the tosyl group.
Methanesulfonyl chloride: A smaller sulfonyl chloride used in various chemical transformations.
Each of these compounds has unique properties and reactivities, making them suitable for different applications in chemical synthesis and research.
Propiedades
IUPAC Name |
1-(4-morpholin-4-yl-4-oxobutanoyl)-2,3-dihydroindole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O5S/c17-25(22,23)13-1-2-14-12(11-13)5-6-19(14)16(21)4-3-15(20)18-7-9-24-10-8-18/h1-2,11H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZHHQADTKDIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














